Enhanced Cytotoxicity Profile in Multidrug-Resistant Leukemia Models
2,7-Dibromo-10-methylacridone demonstrates significant in vitro cytotoxic activity against human promyelocytic leukemia cells (HL-60) and retains efficacy against multidrug-resistant sublines [1]. This contrasts with many standard chemotherapeutic agents, which show diminished potency in resistant models, and highlights a potential therapeutic advantage over non-halogenated or differently substituted acridones that may lack this specific activity profile.
| Evidence Dimension | In vitro cytotoxicity in multidrug-resistant cancer cells |
|---|---|
| Target Compound Data | Demonstrated cytotoxic effects against HL-60 parent line, as well as vincristine-resistant (HL-60/VINC) and doxorubicin-resistant (HL-60/DX) sublines. |
| Comparator Or Baseline | Baseline: typical chemotherapeutics (e.g., vincristine, doxorubicin) show reduced efficacy in the resistant sublines; non-halogenated acridones generally lack reported activity in this specific MDR context. |
| Quantified Difference | Qualitative: Retention of cytotoxic activity in MDR phenotypes. |
| Conditions | Human promyelocytic leukemia sensitive cell line (HL-60) and its multidrug-resistant sublines (HL-60/VINC, HL-60/DX) in vitro. |
Why This Matters
This profile suggests potential utility as a lead scaffold for overcoming multidrug resistance in anticancer drug development, a key differentiator for procurement in medicinal chemistry programs.
- [1] Nactem. EC:1.1.1.105 - In vitro cytotoxic effects of 2,7-Dibromo-10-methylacridone. University of Manchester. View Source
